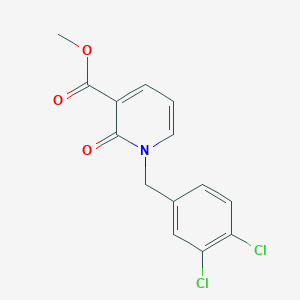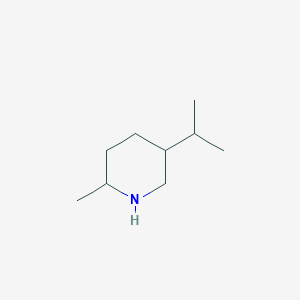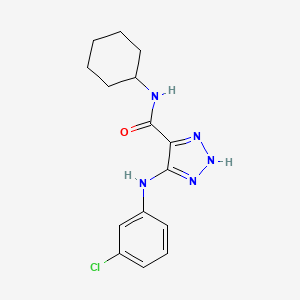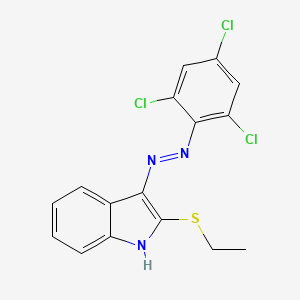
5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT251236, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is a member of the 1,2,3-triazole family, which has been widely studied due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of protein kinases and enzymes that are involved in various cellular processes. For instance, 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme, which prevents its activity. Similarly, 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide inhibits the activity of beta-secretase by binding to its active site, which prevents the production of amyloid beta peptides.
Biochemical and Physiological Effects:
5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. It has also been shown to reduce the production of amyloid beta peptides in Alzheimer's disease models. Additionally, 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme p38 MAPK, which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It has a high potency and selectivity for its target enzymes, which makes it an ideal tool for studying their activity. Additionally, 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further study its anti-cancer properties and potential use in cancer therapy. Another direction is to study its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the reaction of 3-chloroaniline with pyridine-3-carboxaldehyde to form an intermediate compound. This intermediate is then reacted with sodium azide and copper sulfate to obtain the desired product. The yield of this process is around 30%, and the purity can be improved by using various purification techniques.
Applications De Recherche Scientifique
5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and survival. 5-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use in treating Alzheimer's disease by inhibiting the activity of the enzyme beta-secretase, which is involved in the production of amyloid beta peptides that are associated with the development of the disease.
Propriétés
IUPAC Name |
5-(3-chloroanilino)-N-(pyridin-3-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-11-4-1-5-12(7-11)19-14-13(20-22-21-14)15(23)18-9-10-3-2-6-17-8-10/h1-8H,9H2,(H,18,23)(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQZTSUQOMZWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)
![4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)oxy]benzoic acid](/img/structure/B2806812.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide](/img/structure/B2806815.png)
![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)


![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2806822.png)


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2806827.png)

